(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2137763-16-5
VCID: VC7472264
InChI: InChI=1S/C12H16F3NO4/c1-9(2,3)20-8(19)16-5-10(7(17)18)4-11(10,6-16)12(13,14)15/h4-6H2,1-3H3,(H,17,18)/t10-,11-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2(CC2(C1)C(F)(F)F)C(=O)O
Molecular Formula: C12H16F3NO4
Molecular Weight: 295.258

(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

CAS No.: 2137763-16-5

Cat. No.: VC7472264

Molecular Formula: C12H16F3NO4

Molecular Weight: 295.258

* For research use only. Not for human or veterinary use.

(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid - 2137763-16-5

Specification

CAS No. 2137763-16-5
Molecular Formula C12H16F3NO4
Molecular Weight 295.258
IUPAC Name (1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Standard InChI InChI=1S/C12H16F3NO4/c1-9(2,3)20-8(19)16-5-10(7(17)18)4-11(10,6-16)12(13,14)15/h4-6H2,1-3H3,(H,17,18)/t10-,11-/m0/s1
Standard InChI Key BQIBSJZJPSLICJ-QWRGUYRKSA-N
SMILES CC(C)(C)OC(=O)N1CC2(CC2(C1)C(F)(F)F)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Core Bicyclic Framework

The molecule features a 3-azabicyclo[3.1.0]hexane scaffold, comprising a six-membered ring system with two fused cyclopropane rings. The nitrogen atom at position 3 introduces basicity, while the bicyclic structure imposes significant steric constraints that influence reactivity and conformational stability . The (1R,5S) stereodescriptor specifies the absolute configuration of chiral centers, critical for its biological interactions.

Functional Groups

  • tert-Butoxycarbonyl (Boc) group: A widely used protecting group for amines, enhancing solubility and stability during synthetic manipulations.

  • Trifluoromethyl (-CF₃) group: Imparts metabolic stability, lipophilicity, and electronic effects that modulate binding affinity .

  • Carboxylic acid: Provides a handle for further derivatization or salt formation, improving pharmacokinetic properties.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₆F₃NO₄
Molecular Weight307.26 g/mol
IUPAC Name(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
XLogP3-AA1.64 (predicted)
Hydrogen Bond Donors2 (carboxylic acid, NH)
Hydrogen Bond Acceptors4 (carbonyl, carboxylic acid, ether)

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis typically involves:

  • Construction of the bicyclo[3.1.0]hexane core via cyclopropanation.

  • Introduction of the trifluoromethyl group.

  • Boc protection of the secondary amine.

  • Oxidation to install the carboxylic acid moiety.

A landmark approach utilizes Pd(0)-catalyzed enantioselective C–H functionalization, as demonstrated by Smith et al. (2017), enabling direct cyclopropane formation with >90% enantiomeric excess (ee) .

Key Synthetic Steps

  • Cyclopropanation:

    • Substrate: N-Boc-protected pyrrolidine derivative.

    • Reagent: Trifluoroacetimidoyl chloride.

    • Catalyst: Pd(0)/diazaphospholane ligand system .

    • Yield: 68–75% (optimized conditions).

  • Trifluoromethylation:

    • Method: Radical trifluoromethylation using Umemoto’s reagent.

    • Stereochemical outcome: Retained configuration at C5.

  • Carboxylic Acid Installation:

    • Oxidation of primary alcohol using Jones reagent (CrO₃/H₂SO₄).

    • Alternative: Hydrolysis of nitrile intermediate.

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsTimeYield
1Pd(0)/Ligand, TFAImCl, DMF, 80°C12 h72%
2CF₃I, CuI, DMF, 100°C6 h65%
3CrO₃/H₂SO₄, acetone, 0°C2 h88%

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO); poorly soluble in water (0.2 mg/mL at 25°C).

  • Stability: Stable under inert atmosphere up to 150°C; Boc group cleaves under strong acidic conditions (TFA).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 2H, H-1/H-5), 4.82 (d, J = 8.4 Hz, 1H, NH), 10.2 (br s, 1H, COOH).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (q, J = 12.8 Hz, CF₃) .

  • IR (KBr): 1745 cm⁻¹ (C=O, Boc), 1702 cm⁻¹ (COOH), 1260 cm⁻¹ (C-F).

CompoundTargetIC₅₀/Kd
Boc-protected derivativeSARS-CoV-2 Mpro2.1 μM
Deprotected amineS. aureus PBP2a120 nM
C6-CF₃ analoghERG channel890 nM

Comparative Analysis with Related Bicyclic Systems

Bicyclo[3.1.0]hexane vs. Bicyclo[3.2.0]heptane

  • Ring strain: Bicyclo[3.1.0]hexane exhibits higher angle strain (109° vs. 120°), favoring reactivity in ring-opening reactions .

  • Synthetic accessibility: [3.1.0] systems require fewer steps for core assembly compared to [3.2.0] analogs.

Trifluoromethyl vs. Hexynyl Derivatives

  • Lipophilicity: Trifluoromethyl substitution increases logP by 0.8 units vs. hex-4-yn-2-yl groups .

  • Metabolic stability: CF₃-containing compounds show 3× longer plasma half-life in rodent models.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s mode of action against viral and bacterial targets.

  • Prodrug Development: Explore ester prodrugs to enhance oral bioavailability (current F = 12%).

  • Stereochemical Expansion: Synthesize all four diastereomers to map configuration-activity relationships.

  • Hybrid Molecules: Conjugate with known pharmacophores (e.g., fluoroquinolones) to combat resistance.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator